2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid
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Overview
Description
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid is a nitrogen-containing heterocyclic compound. This compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a part of the 2-azabicyclo[3.2.1]octane system. This structure is of significant interest due to its synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic strategies employed in laboratory settings can be scaled up for industrial applications, involving the use of continuous flow chemistry and other scalable synthetic methodologies .
Chemical Reactions Analysis
Types of Reactions: 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. This compound is known to act on the central nervous system by interacting with neurotransmitter receptors, particularly those involved in the cholinergic system. The bicyclic structure allows it to mimic the action of natural neurotransmitters, leading to various pharmacological effects .
Comparison with Similar Compounds
Tropine acetate: Another compound with a similar bicyclic structure, used in the synthesis of tropane alkaloids.
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl acetate: Shares the same core structure but with different functional groups.
Uniqueness: 2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid is unique due to its specific acetic acid functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in both synthetic chemistry and pharmacological research .
Properties
IUPAC Name |
2-(8-azabicyclo[3.2.1]octan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)5-6-3-7-1-2-8(4-6)10-7/h6-8,10H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONWVHGVOWJDBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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